8,9-Bis(4-methoxyphenyl)-2-(phenoxymethyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
[8,9-BIS(4-METHOXYPHENYL)FURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL PHENYL ETHER is a complex organic compound with a unique structure that combines furo, triazolo, and pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [8,9-BIS(4-METHOXYPHENYL)FURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL PHENYL ETHER typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functionalization reactions to form the final product. Common reagents used in these reactions include various aryl halides, methoxyphenyl derivatives, and pyrimidine precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
[8,9-BIS(4-METHOXYPHENYL)FURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL PHENYL ETHER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the aromatic rings are replaced with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [8,9-BIS(4-METHOXYPHENYL)FURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL PHENYL ETHER is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as a pharmacophore in drug discovery. It can interact with various biological targets, making it a candidate for the development of new therapeutic agents. Studies have explored its activity against different diseases, including cancer and infectious diseases .
Industry
In industry, [8,9-BIS(4-METHOXYPHENYL)FURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL PHENYL ETHER can be used as a functional material in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of [8,9-BIS(4-METHOXYPHENYL)FURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL PHENYL ETHER involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
8,9-BIS(4-METHOXYPHENYL)-2-(2-THIENYL)FURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE: This compound has a similar core structure but with a thienyl group instead of a phenyl ether group.
2-(2-FURYL)-8,9-BIS(4-METHOXYPHENYL)FURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE: Another similar compound with a furyl group.
Uniqueness
The uniqueness of [8,9-BIS(4-METHOXYPHENYL)FURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL PHENYL ETHER lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C28H22N4O4 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
11,12-bis(4-methoxyphenyl)-4-(phenoxymethyl)-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C28H22N4O4/c1-33-20-12-8-18(9-13-20)24-25-27-30-23(16-35-22-6-4-3-5-7-22)31-32(27)17-29-28(25)36-26(24)19-10-14-21(34-2)15-11-19/h3-15,17H,16H2,1-2H3 |
InChI Key |
IXYNAAVTIOEVDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)COC5=CC=CC=C5)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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